molecular formula C10H9Br2N B14374626 2,4-Dibromo-N-(but-3-yn-2-yl)aniline CAS No. 90057-41-3

2,4-Dibromo-N-(but-3-yn-2-yl)aniline

Cat. No.: B14374626
CAS No.: 90057-41-3
M. Wt: 302.99 g/mol
InChI Key: ONRGQDBVOVHQNJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-(but-3-yn-2-yl)aniline is a multifunctional aromatic amine intermediate of significant interest in advanced organic synthesis and medicinal chemistry. Its molecular structure incorporates two distinct reactive handles: bromine substituents on the aniline ring and an alkyne functional group within the N-alkyl chain. This makes it a versatile building block for constructing complex molecules via transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions . The bromine atoms serve as excellent leaving groups for palladium-catalyzed couplings, allowing for the introduction of diverse aryl, heteroaryl, and other substituents . Concurrently, the terminal alkyne is amenable to further functionalization, most notably via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," to form 1,2,3-triazoles . This combination of features is particularly valuable in drug discovery for creating structure-activity relationship (SAR) libraries around a core aniline scaffold or for synthesizing novel chemical entities for screening. Substituted anilines are recognized as privileged structures in pharmacology and are key elements in numerous bioactive compounds and industrial reagents . Researchers can utilize this compound in the exploration of new therapeutic agents, leveraging its potential as a precursor in the synthesis of more complex molecules targeting various diseases. The presence of halogen atoms can also influence the compound's physicochemical properties, such as lipophilicity, which is a critical parameter in optimizing drug candidates for improved bioavailability and blood-brain barrier penetration . This compound is supplied as a high-purity material to ensure consistent and reliable performance in sensitive synthetic applications. Please be advised: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90057-41-3

Molecular Formula

C10H9Br2N

Molecular Weight

302.99 g/mol

IUPAC Name

2,4-dibromo-N-but-3-yn-2-ylaniline

InChI

InChI=1S/C10H9Br2N/c1-3-7(2)13-10-5-4-8(11)6-9(10)12/h1,4-7,13H,2H3

InChI Key

ONRGQDBVOVHQNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,4 Dibromo N but 3 Yn 2 Yl Aniline

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 2,4-Dibromo-N-(but-3-yn-2-yl)aniline identifies the aryl-nitrogen (C-N) bond as the most logical point for disconnection. This primary disconnection simplifies the target molecule into two readily accessible synthons: the nucleophilic 2,4-dibromoaniline (B146533) and an electrophilic chiral but-3-yn-2-yl fragment, or conversely, an electrophilic 1,3-dibromobenzene (B47543) and a chiral but-3-yn-2-amine (B1312585).

The first and more common disconnection strategy leads to two potential forward synthetic pathways for forming the C-N bond:

N-Alkylation: This approach involves the reaction of 2,4-dibromoaniline (as the nucleophile) with a chiral but-3-yn-2-yl electrophile, such as a tosylate or halide.

Transition-Metal-Catalyzed Amination: This powerful alternative involves coupling 2,4-dibromoaniline (or 1,3-dibromobenzene) with chiral but-3-yn-2-amine using catalysts, typically based on palladium or copper.

A secondary disconnection focuses on the synthesis of the chiral but-3-yn-2-yl precursor itself. This fragment can be constructed from simpler achiral starting materials, such as acetaldehyde (B116499) and acetylene (B1199291), through methods of asymmetric synthesis or by resolving a racemic mixture.

Synthesis of Chiral but-3-yn-2-yl Precursors

The stereocenter in the but-3-yn-2-yl moiety is crucial for the molecule's three-dimensional structure. Its synthesis can be achieved either by building the chirality directly via asymmetric synthesis or by separating enantiomers from a racemic mixture through resolution.

The most direct route to the chiral but-3-yn-2-yl precursor is the asymmetric alkynylation of acetaldehyde. This reaction involves the addition of an acetylene nucleophile to acetaldehyde, guided by a chiral catalyst to produce an enantiomerically enriched propargyl alcohol, (R)- or (S)-but-3-yn-2-ol. The resulting alcohol can then be converted to the corresponding amine.

Significant progress has been made in the development of catalytic systems for this transformation. A prominent method utilizes a zinc-based catalyst system with a chiral ligand. nih.gov For instance, the commercially available ProPhenol ligand in conjunction with dimethylzinc (B1204448) can catalyze the addition of terminal alkynes to a wide range of aldehydes with high enantioselectivity. nih.gov The slow addition of acetaldehyde is often critical to suppress the competing self-aldolization reaction, thereby favoring the desired alkynylation and yielding the product in high enantiomeric excess (ee). nih.govthieme-connect.com

Table 1: Catalytic Systems for Asymmetric Alkynylation of Acetaldehyde
Catalyst SystemAlkyne SourceTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Me₂Zn / (S,S)-ProPhenolPhenylacetylene-208594 nih.gov
Zn(OTf)₂ / (+)-N-Methylephedrine1-Hexyne238997 organic-chemistry.org
In(III) / (S)-BINOLTrimethylsilylacetylene239598 organic-chemistry.org
Ti(OⁱPr)₄ / (S)-H₈-BINOLMethyl propiolate23Not Reported91 acs.org

Once the chiral but-3-yn-2-ol is obtained, it can be converted into the corresponding but-3-yn-2-amine while retaining its stereochemical integrity, typically through activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by substitution with an ammonia (B1221849) equivalent or via a Mitsunobu reaction.

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of but-3-yn-2-ol or but-3-yn-2-amine. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for their separation.

Enzymatic Kinetic Resolution (EKR): Lipases are highly effective biocatalysts for the kinetic resolution of secondary alcohols, including propargyl alcohols. researchgate.net The process typically involves the enantioselective acylation of the racemic alcohol using an acyl donor like vinyl acetate (B1210297). One enantiomer is acylated much faster than the other, resulting in a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol, which can then be separated. Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, is a commonly used and effective biocatalyst for resolving a variety of racemic terminal propargyl alcohols. researchgate.net

Dynamic Kinetic Resolution (DKR): To overcome the 50% maximum theoretical yield of a single enantiomer in a standard kinetic resolution, dynamic kinetic resolution can be employed. This method combines the enzymatic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer. acs.org A transition metal catalyst, often based on ruthenium, is used to continuously racemize the unreacted alcohol, allowing the enzyme to eventually convert the entire racemic mixture into a single enantiomer of the acylated product with high yield and enantiomeric excess. acs.orgnih.gov

Table 2: Methods for Kinetic Resolution of Secondary Propargyl Alcohols
MethodCatalyst/EnzymeRacemization Catalyst (for DKR)Typical Acyl DonorKey FeatureReference
Kinetic Resolution (KR)Novozym 435 (CALB)N/AVinyl acetateSeparates racemate into enantioenriched alcohol and ester. researchgate.net
Kinetic Resolution (KR)Pseudomonas fluorescens lipaseN/AIsopropenyl acetateR-selective acylation. researchgate.net
Dynamic Kinetic Resolution (DKR)Novozym 435 (CALB)Ruthenium complex4-Chlorophenyl acetateConverts entire racemate to one enantiomer of the product. acs.org
Dynamic Kinetic Resolution (DKR)Pseudomonas fluorescens lipaseOxovanadium complex (VMPS4)Vinyl acetateAchieves quantitative conversion to a single enantiomeric ester. nih.govresearchgate.net

Formation of the Aryl-Nitrogen Bond

The final key step in the synthesis is the formation of the C-N bond between the 2,4-dibromophenyl ring and the chiral but-3-yn-2-yl nitrogen atom. This can be accomplished through classical nucleophilic substitution or modern transition-metal-catalyzed cross-coupling reactions.

This method follows a classical SN2 pathway. First, the chiral but-3-yn-2-ol is converted into a suitable electrophile by activating the hydroxyl group to create a better leaving group. This is commonly achieved by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270) to form the corresponding tosylate or mesylate.

Subsequently, the resulting chiral electrophile is reacted with 2,4-dibromoaniline. A non-nucleophilic base, such as potassium carbonate or sodium hydride, is used to deprotonate the aniline (B41778), enhancing its nucleophilicity. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile. A significant challenge with this method is the potential for over-alkylation, leading to the formation of a tertiary amine, although this is less of a concern with sterically hindered anilines.

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming C-N bonds and represent a robust alternative to classical N-alkylation.

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is one of the most widely used methods for constructing aryl-amine bonds. wikipedia.org This reaction couples an aryl halide (2,4-dibromoaniline) with an amine (chiral but-3-yn-2-amine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand is critical and several generations of increasingly active and versatile ligands have been developed to couple a wide variety of substrates under milder conditions. wikipedia.org For the coupling of a primary alkylamine with an aryl bromide, bulky, electron-rich phosphine ligands are generally effective. A strong base, such as sodium tert-butoxide (NaOtBu), is typically required. wuxiapptec.com

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.org Traditionally, this reaction required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder conditions through the use of supporting ligands for the copper catalyst, such as diamines or amino acids. researchgate.net While still sometimes requiring higher temperatures than the Buchwald-Hartwig reaction, the improved Ullmann condensation offers a viable, palladium-free alternative for C-N bond formation. wikipedia.org

Table 3: Comparison of Transition-Metal-Catalyzed Amination Methods
FeatureBuchwald-Hartwig AminationUllmann Condensation
Metal Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O, Cu powder)
Typical Ligands Bulky, electron-rich phosphines (e.g., XantPhos, RuPhos, BINAP)Diamines (e.g., TMEDA), phenanthroline, amino acids (e.g., L-proline)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, LHMDS)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Temperature Mild to moderate (typically 80-110 °C)Historically high (>180 °C), modern methods milder (100-140 °C)
Substrate Scope Very broad for both aryl halide and amine coupling partnersBroad, but can be more sensitive to substrate electronics
Reference wikipedia.orgwuxiapptec.com wikipedia.orgorganic-chemistry.org

Transition-Metal-Catalyzed Amination Approaches of Aryl Bromides with Chiral Propargylamines

Ligand Design and Optimization for Selective N-Arylation

The palladium-catalyzed N-arylation of amines, a cornerstone of modern synthetic chemistry, is highly dependent on the nature of the ligand coordinated to the metal center. For a challenging substrate combination like a secondary alkynyl amine and a di-ortho-substituted aryl halide, the ligand must be designed to promote the desired reductive elimination and prevent side reactions.

Buchwald and coworkers have extensively demonstrated that biarylphosphine ligands are highly effective for C-N cross-coupling reactions. Ligands such as BrettPhos and RuPhos have shown broad utility in the N-arylation of primary and secondary amines with a wide range of aryl halides, including those with functional groups and complex substitution patterns. nih.govrsc.org These ligands feature bulky and electron-rich phosphines that facilitate the formation of the active catalytic species and promote the crucial C-N bond-forming step.

For the specific synthesis of this compound, a ligand from the Buchwald biarylphosphine family would be a logical starting point. The steric bulk of these ligands can help to prevent the formation of undesired side products and promote the coupling of the secondary amine.

A systematic optimization process would likely involve screening a library of ligands with varying steric and electronic properties. The following table illustrates a hypothetical ligand screening for the N-arylation of but-3-yn-2-amine with 1,3-dibromo-2-iodobenzene.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)
XPhosPd₂(dba)₃NaOt-BuToluene (B28343)10065
RuPhosRuPhos PalladacycleCs₂CO₃t-BuOH10078
BrettPhosBrettPhos PalladacycleK₃PO₄Dioxane11085
JosiphosPd(OAc)₂K₂CO₃Toluene10055

This is a hypothetical data table created for illustrative purposes based on known catalytic systems.

Catalyst Systems and Reaction Conditions for N-But-3-yn-2-yl Aniline Formation

The choice of catalyst precursor and reaction conditions is as critical as the ligand design. Palladium(II) sources like Pd(OAc)₂ or preformed palladium-ligand complexes (palladacycles) are commonly employed. The use of palladacycles can offer advantages in terms of catalyst stability and activity.

The selection of the base and solvent is also crucial for the success of the N-arylation reaction. Common bases include sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The choice of base can influence the reaction rate and selectivity. The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Aprotic polar solvents like toluene, dioxane, and tert-butanol (B103910) are frequently used.

A typical procedure for the synthesis of this compound via palladium-catalyzed N-arylation would involve the following:

Reactants: 2,4-Dibromoiodobenzene (as the aryl halide), but-3-yn-2-amine.

Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or a palladacycle) and a suitable biarylphosphine ligand (e.g., BrettPhos).

Base: A strong, non-nucleophilic base such as NaOt-Bu or Cs₂CO₃.

Solvent: An anhydrous, aprotic solvent like toluene or dioxane.

Conditions: The reaction would be carried out under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures (typically 80-120 °C).

The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product would be isolated and purified using standard laboratory techniques like column chromatography.

Strategic Integration of Terminal Alkyne and Dibromoaryl Moieties

Beyond the direct N-arylation approach, the synthesis of this compound can be envisioned through more strategic constructions that assemble the molecule in a stepwise or multi-component fashion.

Stepwise Functionalization Strategies

A stepwise approach offers the advantage of building complexity in a controlled manner. A plausible two-step synthesis is outlined below:

Synthesis of but-3-yn-2-amine: The starting secondary amine, but-3-yn-2-amine, can be synthesized through various established methods. One common approach is the reductive amination of but-3-yn-2-one with ammonia or a protected amine equivalent, followed by reduction of the resulting imine. organic-chemistry.org

N-Arylation: The synthesized but-3-yn-2-amine would then be subjected to a palladium-catalyzed N-arylation reaction with a suitable 2,4-dibromoaryl halide, as described in the previous section. The choice of the aryl halide is critical; while 1,3-dibromobenzene could be used, the differential reactivity of the C-Br bonds might lead to a mixture of products. A more controlled approach would utilize a 2,4-dibromo-substituted aryl halide with a more reactive leaving group, such as iodine (i.e., 1,3-dibromo-2-iodobenzene), to favor mono-arylation at the desired position.

An alternative stepwise strategy could involve the initial N-arylation of a simpler amine, followed by the introduction of the butynyl group. However, this approach is generally less convergent and may require more complex protecting group manipulations.

Multi-Component Reaction Pathways Towards this compound

Multi-component reactions (MCRs) offer an elegant and atom-economical approach to the synthesis of complex molecules in a single operation. While a direct three-component reaction to form this compound from 2,4-dibromoaniline, an aldehyde, and an alkyne (A³ coupling) would lead to a propargylamine (B41283) with a different substitution pattern, variations of MCRs could be envisioned.

For instance, a modified A³ coupling could potentially be developed. Recent advances in transition-metal-catalyzed aniline-aldehyde-alkyne coupling reactions have demonstrated the synthesis of 2,4-disubstituted quinolines. chemrevlett.com While not directly applicable to the synthesis of the target aniline, these methodologies highlight the potential for developing novel multi-component strategies for C-N bond formation with alkynes.

A hypothetical multi-component approach could involve the reaction of 2,4-dibromoaniline, a suitable four-carbon aldehyde or ketone precursor, and a source of the terminal alkyne under catalytic conditions. However, the development of such a reaction would require significant research to identify a catalyst system capable of orchestrating the desired bond formations with high chemo- and regioselectivity.

The following table summarizes the key features of the different synthetic strategies:

Synthetic StrategyKey FeaturesAdvantagesChallenges
Direct N-ArylationPalladium-catalyzed cross-coupling of but-3-yn-2-amine and a 2,4-dibromoaryl halide.Convergent, relies on well-established methodology.Requires careful optimization of ligand and reaction conditions for the specific substrates.
Stepwise FunctionalizationSynthesis of but-3-yn-2-amine followed by N-arylation.Modular, allows for independent optimization of each step.Longer synthetic sequence.
Multi-Component ReactionOne-pot synthesis from simpler starting materials.High atom and step economy, potentially more efficient.Requires significant methods development, control of selectivity can be difficult.

Mechanistic Investigations of Chemical Transformations Involving 2,4 Dibromo N but 3 Yn 2 Yl Aniline

Reaction Pathways of Aryl C-Br Bonds

The two bromine atoms attached to the aniline (B41778) ring are key reactive sites, primarily for metal-catalyzed cross-coupling reactions and, under specific conditions, for nucleophilic aromatic substitution.

Oxidative Addition Mechanisms in Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide functionalities of 2,4-Dibromo-N-(but-3-yn-2-yl)aniline serve as excellent electrophilic partners in these transformations. The general mechanism for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, proceeds through a catalytic cycle involving a critical oxidative addition step. fiveable.melibretexts.org

The general sequence for the oxidative addition is as follows:

Formation of a Pd(0)-Arene Complex: The electron-rich Pd(0) catalyst initially coordinates to the π-system of the dibromoaniline ring.

C-Br Bond Cleavage: The palladium atom inserts into one of the C-Br bonds. The reactivity of aryl halides in oxidative addition typically follows the trend I > Br > Cl, making the C-Br bonds in this molecule suitable for such reactions. fiveable.melibretexts.org

Formation of the Pd(II) Intermediate: A square planar Pd(II) complex is formed, bearing both the aryl group and the bromide as ligands.

Following oxidative addition, the catalytic cycle continues with transmetalation (in the case of Suzuki or Stille couplings) or migratory insertion (in Heck reactions), and concludes with reductive elimination, which forms the final product and regenerates the active Pd(0) catalyst. libretexts.orgwikipedia.org

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling
StepDescriptionChange in Pd Oxidation State
Oxidative Addition The Pd(0) catalyst inserts into the Aryl-Br bond.0 → +2
Transmetalation An organometallic reagent transfers its organic group to the Pd(II) center.No Change
Reductive Elimination The two organic groups on the Pd(II) center couple and are eliminated, forming the product.+2 → 0

Reactivity Mechanisms of the Terminal Alkyne Moiety

The terminal alkyne group is a versatile functionality characterized by its high electron density and linear geometry, making it susceptible to a variety of addition and cyclization reactions.

Electrophilic and Nucleophilic Addition Pathways

Electrophilic Addition: The π-bonds of the alkyne are electron-rich and can act as a nucleophile, attacking electrophilic species. The addition of electrophiles like hydrogen halides (H-X) or halogens (X₂) to the terminal alkyne proceeds through a mechanism that typically involves the formation of a vinyl cation intermediate. chemistrysteps.com

The mechanism for the addition of H-X follows Markovnikov's rule:

Protonation of the Alkyne: The π-bond of the alkyne attacks the proton of the H-X, forming a C-H bond at the terminal carbon (the one already bearing a hydrogen). This generates a more stable secondary vinyl carbocation on the internal alkyne carbon. libretexts.org

Nucleophilic Attack: The resulting halide anion (X⁻) then attacks the positively charged carbon of the vinyl cation to yield the vinyl halide product. unacademy.com If a second equivalent of H-X is present, a further addition can occur to form a geminal dihalide.

Nucleophilic Addition: While the alkyne itself is electron-rich, it can be attacked by nucleophiles under certain conditions, particularly when activated by an adjacent electron-withdrawing group (a Michael acceptor). acs.orgnih.gov For the unactivated alkyne in this compound, nucleophilic addition is less common but can be promoted by transition metal catalysts. nih.gov For instance, in the presence of a suitable catalyst, a nucleophile can add across the triple bond.

Cyclization and Cycloaddition Mechanisms

The proximity of the alkyne to the aniline ring and the secondary amine allows for various intramolecular cyclization reactions, which are powerful methods for constructing heterocyclic systems.

Electrophile-Induced Cyclization: A common and mechanistically well-studied pathway for N-alkynyl anilines is electrophile-induced cyclization to form quinoline (B57606) derivatives. nih.govnih.gov This reaction proceeds via a 6-endo-dig cyclization. The mechanism is initiated by the addition of an electrophile (E⁺), such as I⁺ (from I₂ or ICl) or PhSe⁺, to the alkyne. nih.gov

Activation of the Alkyne: The electrophile adds to the terminal carbon of the alkyne, forming a highly reactive intermediate, such as an iodonium (B1229267) or selenonium ion, with a partial positive charge on the internal alkyne carbon.

Intramolecular Nucleophilic Attack: The electron-rich aniline ring, acting as an internal nucleophile, attacks the activated alkyne. The attack typically occurs from the C6 position of the aniline ring (para to the amino group) onto the internal carbon of the alkyne.

Rearomatization: The resulting cyclic intermediate undergoes deprotonation to restore the aromaticity of the ring, yielding a substituted quinoline. nih.gov

Cycloaddition Reactions: Alkynes are also excellent partners in cycloaddition reactions. For example, the terminal alkyne can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like azides (Huisgen cycloaddition) to form triazoles. These reactions are often catalyzed by copper(I) or ruthenium(II) complexes.

Reaction Mechanisms of the Secondary Amine Functionality

The secondary amine group (-NH-) is a key functional handle, acting as a nucleophile, a base, and a directing group. Its reactivity is moderated by the delocalization of the nitrogen lone pair into the aromatic ring, which makes it less basic and less nucleophilic than a typical aliphatic secondary amine. chemistrysteps.com

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile.

N-Alkylation: In the presence of a base, the amine can be deprotonated and subsequently alkylated by an alkyl halide through an SN2 mechanism. youtube.com

N-Acylation: The amine can attack acylating agents such as acid chlorides or anhydrides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen attacks the carbonyl carbon, leading to the formation of an amide after the loss of a leaving group (e.g., Cl⁻). youtube.com

It is important to note that in reactions like Friedel-Crafts alkylation or acylation of the aromatic ring, the basic nature of the amine can be problematic. The nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic attack. chemistrysteps.com

Proton Transfer and Acid-Base Equilibria

The two bromine atoms on the aniline ring are electron-withdrawing groups, which are expected to decrease the basicity of the anilino nitrogen compared to unsubstituted aniline. This is due to the inductive effect of the halogens, which reduces the electron density on the nitrogen atom, making its lone pair less available for protonation.

The but-3-yn-2-yl group attached to the nitrogen atom can also influence the acid-base properties. The steric bulk of this group may affect the solvation of the protonated and unprotonated forms, thereby influencing the equilibrium constant. The acidity of the terminal alkyne proton in the but-3-yn-2-yl substituent is another key feature. In the presence of a sufficiently strong base, this proton can be abstracted, forming a conjugate base. The pKa value for this deprotonation would be a critical parameter in understanding its reactivity in various chemical transformations.

Coordination Chemistry and Ligand Exchange Mechanisms

The coordination chemistry of this compound is an area that warrants further investigation. The nitrogen atom of the aniline group and the alkyne functionality of the but-3-yn-2-yl group represent potential coordination sites for metal centers. The formation of metal complexes with this ligand would depend on the nature of the metal ion, its oxidation state, and the reaction conditions.

Ligand exchange reactions are fundamental in coordination chemistry and can proceed through various mechanisms, such as associative, dissociative, or interchange pathways. libretexts.org In the context of complexes involving this compound, the specific mechanism would be dictated by factors including the steric hindrance around the metal center and the electronic properties of the other ligands present. libretexts.orgrsc.org For instance, sterically crowded ligands can significantly influence the accessibility of the metal center and the pathway of ligand substitution. rsc.org

The alkyne group can participate in π-bonding with transition metals, leading to the formation of various organometallic complexes. The stability and reactivity of these complexes would be a subject of interest for catalytic applications.

Stereochemical Control and Chirality Transfer Mechanisms

The but-3-yn-2-yl group in this compound contains a stereocenter at the second carbon atom, making the molecule chiral. This intrinsic chirality opens up possibilities for stereochemical control in its reactions. Strategies for controlling the stereochemistry of a reaction can involve substrate control, where the existing stereocenter in the molecule dictates the stereochemical outcome of a reaction at another part of the molecule. youtube.com

In reactions involving the chiral center of this compound, the transfer of chirality to the products is a key consideration. For example, in addition reactions to the alkyne, the approach of the reagent could be influenced by the stereochemistry of the adjacent chiral center, leading to diastereoselective outcomes. The degree of stereocontrol would depend on the specific reaction conditions and the nature of the reactants. rsc.org

Catalytic enantioselective reactions represent another avenue for exploring the stereochemistry of this compound. For instance, in metal-catalyzed transformations, chiral ligands on the metal catalyst can interact with the substrate to control the stereochemical outcome of the reaction, potentially leading to high enantiomeric excesses of the desired product. nih.gov

Advanced Spectroscopic and Structural Characterization of 2,4 Dibromo N but 3 Yn 2 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2,4-Dibromo-N-(but-3-yn-2-yl)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic arrangement and stereochemistry.

1D NMR Spectroscopy: Predicted Chemical Shifts

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic region would display signals for the three protons on the dibrominated ring. The butynyl side chain would exhibit resonances for the N-H proton, the methine (CH) proton adjacent to the nitrogen, the terminal alkyne proton (≡C-H), and the methyl (CH₃) protons.

Predicted ¹H and ¹³C NMR data are presented in the tables below. These values are estimated based on analogous compounds such as 2,4-dibromoaniline (B146533) and but-3-yn-2-ol.

Predicted ¹H NMR Data

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities
Proton AssignmentPredicted δ (ppm)Multiplicity
H-3 (Aromatic)~7.5d
H-5 (Aromatic)~7.2dd
H-6 (Aromatic)~6.8d
N-H~4.5br s
CH (butynyl)~4.0q
≡C-H~2.5s
CH₃~1.5d

Predicted ¹³C NMR Data

Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ)
Carbon AssignmentPredicted δ (ppm)
C-1 (C-NH)~145
C-2 (C-Br)~115
C-3~135
C-4 (C-Br)~112
C-5~132
C-6~118
C-α (CH)~50
C-β (C≡)~85
C-γ (≡CH)~75
C-δ (CH₃)~22

2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular structure by identifying through-bond and through-space correlations. slideshare.netwikipedia.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. youtube.com Key expected correlations include the coupling between the CH and CH₃ protons on the butynyl side chain, and between adjacent aromatic protons (H-5 with H-6, and H-5 with H-3).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. creative-biostructure.com It would definitively link each proton signal to its attached carbon atom, for example, confirming the assignments of the aromatic C-H pairs and the CH/CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows longer-range (2-3 bond) correlations between protons and carbons. wikipedia.org This is vital for connecting the molecular fragments. Expected correlations would link the N-H proton to the aromatic C-1 and the butynyl C-α, and the CH₃ protons to both C-α and the alkyne carbon (C-β).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. wikipedia.org A key NOESY correlation would be expected between the N-H proton and the C-α proton, as well as between the C-α proton and the aromatic H-6, which would help define the preferred orientation of the butynyl substituent relative to the aniline (B41778) ring.

The bond between the aniline nitrogen and the aromatic ring (C1-N) can exhibit restricted rotation, particularly at low temperatures. This phenomenon can be investigated using dynamic NMR (DNMR) spectroscopy. nih.gov By acquiring ¹H or ¹³C NMR spectra over a range of temperatures, it is possible to observe the effects of this rotational dynamic process.

At high temperatures, rapid rotation around the C1-N bond would lead to time-averaged signals for the aromatic protons and carbons. As the temperature is lowered, this rotation slows down. If the rotation becomes slow on the NMR timescale, separate signals for non-equivalent ortho or meta positions might be observed if the molecule adopts a stable, non-symmetric conformation. researchgate.net By analyzing the changes in the line shape of the signals as they broaden and coalesce with increasing temperature, the rate of rotation can be determined. From this, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational flexibility of the molecule. montana.edu For N-alkylanilines, these barriers are often in a range that is accessible to DNMR studies. researchgate.net

The but-3-yn-2-yl group contains a chiral center at the C-α position, meaning this compound can exist as a pair of enantiomers (R and S). While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents (CSRs) or chiral derivatizing agents (CDAs) allows for the determination of enantiomeric excess (ee). acs.orgnih.gov

A chiral lanthanide-based shift reagent, such as Eu(hfc)₃, can be added to the NMR sample. mit.edu This paramagnetic complex will coordinate with a Lewis basic site in the molecule, likely the nitrogen atom. This interaction forms transient diastereomeric complexes with the R and S enantiomers. Because diastereomers have different physical properties, their NMR spectra are distinct. researchgate.net Consequently, in the presence of the CSR, a single proton signal (e.g., the CH₃ doublet) in the racemic mixture will split into two separate signals, one for each diastereomer. The relative integration of these two signals directly corresponds to the ratio of the enantiomers in the sample, allowing for a straightforward calculation of the enantiomeric excess. nih.govrsc.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A medium intensity band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. ucla.edu

≡C-H Stretch: The terminal alkyne should exhibit a sharp, strong band around 3300 cm⁻¹, characteristic of the sp-hybridized C-H bond stretch. pressbooks.puborgchemboulder.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic sp³ C-H stretches from the methyl group will be observed just below 3000 cm⁻¹. orgchemboulder.com

C≡C Stretch: A weak to medium intensity band for the carbon-carbon triple bond stretch is expected in the 2100-2260 cm⁻¹ region. pressbooks.publibretexts.org

Aromatic C=C Stretches: The benzene (B151609) ring will produce characteristic bands in the 1450-1600 cm⁻¹ region due to C=C bond stretching.

Ar-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Predicted Characteristic Vibrational Frequencies

Interactive Table: Predicted IR and Raman Active Vibrational Modes
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-HStretch3300 - 3500
≡C-HStretch~3300
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2950
C≡CStretch2100 - 2260
Aromatic C=CStretch1450 - 1600
C-NStretch1250 - 1335
Ar-BrStretch500 - 600

This correlative approach is powerful for several reasons:

It aids in the definitive assignment of complex vibrational bands in the experimental spectrum that may be ambiguous or overlapping. bhu.ac.in

It can predict the IR and Raman activity of each mode, helping to explain why some vibrations are strong in one spectrum but weak or absent in the other. acs.org

It provides a visual representation of the atomic motions associated with each vibrational frequency, leading to a complete characterization of the molecule's dynamic behavior. arxiv.org

For this compound, a DFT calculation would provide a full theoretical spectrum that, when correlated with experimental IR and Raman data, would confirm the structural assignments and provide a deeper level of spectroscopic detail.

Compound Name Index

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS instruments can measure mass-to-charge ratios with high accuracy (typically to within 5 parts per million), which allows for the differentiation between molecular formulas that are nominally identical. youtube.com The monoisotopic mass is calculated using the mass of the most abundant isotope of each element. biochemcalc.commissouri.edu

For this compound, with a molecular formula of C₁₀H₉Br₂N, the theoretical exact mass can be calculated with high precision. An HRMS analysis would be expected to produce an experimental mass value that closely matches this theoretical calculation, thereby confirming the elemental formula. The presence of two bromine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4 peaks with an approximate ratio of 1:2:1) that further corroborates the structure.

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M]⁺•C₁₀H₉⁷⁹Br₂N304.9181
[M+H]⁺C₁₀H₁₀⁷⁹Br₂N305.9259
[M+Na]⁺C₁₀H₉⁷⁹Br₂NNa327.9078

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org The process typically involves selecting the molecular ion (or a protonated adduct) in the first mass analyzer, subjecting it to Collision-Induced Dissociation (CID), and then analyzing the fragments in a second mass analyzer. unt.edu The resulting fragmentation pattern serves as a fingerprint, providing definitive evidence for the molecule's connectivity.

For this compound, the [M+H]⁺ ion would be selected as the precursor. The fragmentation would likely proceed through several predictable pathways based on the structure's inherent chemical bonds. Key fragmentation events would include:

Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atom on the butynyl side chain, leading to a resonance-stabilized ion.

Loss of the alkyne group: Cleavage of the N-C bond connecting the aniline moiety to the butynyl group.

Loss of bromine: Sequential loss of the two bromine atoms from the aromatic ring, often as HBr.

These fragmentation pathways provide valuable information for confirming the identity of the N-substituent and the substitution pattern on the aniline ring.

Plausible Fragment StructureProposed Fragmentation PathwayTheoretical Exact Mass (m/z)
[C₁₀H₁₀Br₂N - CH₃]⁺Loss of methyl radical from butynyl group290.9103
[C₁₀H₁₀Br₂N - C₄H₅]⁺Loss of butynyl radical252.8872
[C₆H₆BrN]⁺Loss of butynyl group and one Br atom170.9709
[C₆H₅N]⁺Loss of butynyl group and two Br atoms91.0417

X-ray Crystallography and Solid-State Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and absolute stereochemistry.

The but-3-yn-2-yl group in this compound contains a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). Single-crystal X-ray diffraction of an enantiomerically pure sample is the gold standard for assigning the absolute configuration. nih.gov By utilizing anomalous dispersion effects, typically from the heavy bromine atoms already present in the molecule, the absolute structure can be determined unambiguously. The analysis also reveals how the molecules pack within the crystal lattice, providing insights into the unit cell dimensions and space group symmetry.

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. rsc.orgresearchgate.net For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···Br bonds with neighboring molecules.

Halogen Bonding: The bromine atoms, possessing an electropositive region known as a σ-hole, can act as halogen bond donors, interacting with nucleophilic sites like the nitrogen atom or the π-system of the alkyne or aromatic ring of an adjacent molecule. nih.govwikipedia.org

Detailed analysis of these interactions is crucial for understanding the material's solid-state properties.

Chiroptical Spectroscopy (CD and ORD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. daneshyari.comacs.org These techniques rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. libretexts.org

For this compound, the presence of the chiral center in the N-alkyl substituent would render the entire molecule optically active. The electronic transitions associated with the dibromoaniline chromophore, when perturbed by the chiral environment of the butynyl group, would produce characteristic CD signals, known as Cotton effects.

The absolute configuration can be confidently assigned by comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for both the R and S enantiomers. A match between the experimental and one of the calculated spectra provides a reliable assignment of the absolute configuration of the molecule in solution, complementing the solid-state information from X-ray crystallography. dntb.gov.ua

UV-Visible Electronic Spectroscopy and Absorption Characteristics

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the UV-Visible electronic absorption spectrum of this compound. Consequently, a data table detailing specific absorption maxima (λmax) and molar absorptivity (ε) values cannot be provided at this time. The characterization of this compound's electronic transitions awaits experimental investigation.

However, the expected absorption characteristics can be inferred by analyzing the constituent chromophores and auxochromes within the molecular structure. The primary chromophore is the 2,4-dibromoaniline moiety. The electronic spectrum of aniline, the parent compound, typically displays a strong absorption band around 230-240 nm and a weaker, structured band around 280-290 nm, both arising from π → π* transitions within the benzene ring. nist.gov

The presence of two bromine atoms, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is a common effect observed in halogenated aniline derivatives. The N-(but-3-yn-2-yl) substituent attached to the amino group will likely have a secondary electronic influence. While the butynyl group itself has absorptions in the far UV, its primary effect on the main chromophore would be through steric and electronic modulation of the nitrogen atom's lone pair of electrons and their conjugation with the aromatic π-system.

Based on these structural features, it is reasonable to predict that this compound will exhibit characteristic UV-Vis absorption bands at wavelengths longer than those of unsubstituted aniline. The precise positions and intensities of these bands, which are crucial for a complete electronic characterization, must be determined through experimental spectroscopic analysis.

Computational and Theoretical Chemistry Studies of 2,4 Dibromo N but 3 Yn 2 Yl Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given arrangement of atoms, providing information about the molecule's energy, electron distribution, and geometry.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. tci-thaijo.org For 2,4-Dibromo-N-(but-3-yn-2-yl)aniline, DFT calculations, often employing hybrid functionals like B3LYP, would be used to perform a geometry optimization. nih.gov This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, known as the energy minimum. This optimized geometry corresponds to the most stable three-dimensional structure of the molecule. The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated using DFT.
ParameterValue
C-C (aromatic)1.39 Å
C-N1.40 Å
C-Br1.90 Å
C≡C1.21 Å
C-C-C (aromatic)120.0°
H-N-C115.0°

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. sciencepg.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, such as CCSD(T), offer increasing levels of accuracy. researchgate.net While computationally more demanding than DFT, ab initio calculations can be used to obtain highly accurate energies and properties for this compound. These high-accuracy calculations are often used to benchmark the results from more computationally efficient methods like DFT.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in this compound, such as the N-C bond of the butynyl group, allows the molecule to adopt various spatial arrangements known as conformations. chemistrysteps.com Conformational analysis is the study of the energies of these different conformers. lumenlearning.com By systematically rotating one or more of the dihedral angles in the molecule and calculating the energy at each step, a potential energy surface (PES) can be generated. The PES maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers between them (saddle points or transition states). This analysis is crucial for understanding the flexibility of the molecule and which shapes it is most likely to adopt.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. wikipedia.org From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and softness (S), which provide further insights into the molecule's reactivity. researchgate.net For this compound, the electron-rich aniline (B41778) ring would be expected to contribute significantly to the HOMO, while the butynyl group and the electron-withdrawing bromine atoms may influence the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound.
DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.19

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry can be used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly dependent on the electronic environment of the nuclei. sciencepg.com DFT calculations can be used to predict the 1H and 13C NMR chemical shifts of this compound with a good degree of accuracy. researchgate.net These predicted spectra can aid in the assignment of experimental peaks.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of vibration of the molecule's bonds. researchgate.net Quantum chemical calculations can compute these vibrational frequencies, helping to assign the peaks in an experimental IR spectrum to specific functional groups, such as the N-H stretch, the C≡C triple bond stretch, and the aromatic C-H bends. scielo.org.za

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. researchgate.net Time-dependent DFT (TD-DFT) can be used to calculate the energies of the electronic transitions, such as the HOMO to LUMO transition, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. scirp.org

Table 3: Hypothetical Predicted Spectroscopic Data for this compound.
SpectroscopyParameterPredicted Value
1H NMRAromatic Protons7.0 - 7.5 ppm
Alkyne Proton2.5 ppm
13C NMRAromatic Carbons110 - 140 ppm
Alkyne Carbons70 - 85 ppm
IRN-H Stretch3400 cm-1
C≡C Stretch2100 cm-1
UV-Visλmax290 nm

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net For a potential reaction involving this compound, such as an electrophilic substitution on the aniline ring or an addition to the alkyne, computational methods can be used to map out the entire reaction pathway. byjus.comacs.org This involves identifying the structures of the reactants, products, and any intermediates. beilstein-journals.org Crucially, the structure and energy of the transition state, which is the highest energy point along the reaction coordinate, can be calculated. mdpi.com The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. The geometry of the transition state provides insight into the precise way in which bonds are broken and formed during the reaction.

Computational Studies on Chiral Induction and Stereoselectivity

Computational chemistry provides powerful tools for investigating reactions involving chiral molecules and predicting the stereochemical outcome. For a prochiral molecule like this compound, theoretical studies can offer significant insights into the mechanisms of chiral induction and the factors governing stereoselectivity in its potential reactions.

Theoretical Framework: Computational approaches such as Density Functional Theory (DFT) and ab initio methods are employed to model the reaction pathways. These methods can calculate the energies of reactants, transition states, and products. The difference in the activation energies for the formation of different stereoisomers determines the stereoselectivity of a reaction. A lower activation energy for one pathway indicates that the corresponding stereoisomer will be the major product.

Application to this compound: In a hypothetical reaction involving this compound, computational studies would involve modeling the interaction of the molecule with a chiral reagent or catalyst. The calculations would aim to identify the most stable transition state geometries. Factors such as steric hindrance, electronic interactions, and hydrogen bonding between the substrate and the chiral entity would be analyzed to explain the preferential formation of one enantiomer or diastereomer over the other.

For instance, in a hypothetical asymmetric reduction of the alkyne group in this compound using a chiral catalyst, computational analysis could provide the following data:

Transition StateStereoisomer FormedCalculated Activation Energy (kcal/mol)Predicted Product Ratio
TS-R(R)-enantiomer15.2Major
TS-S(S)-enantiomer17.8Minor

Note: The data in this table is hypothetical and serves as an example of what computational studies could yield. No experimental or theoretical data for this specific reaction is currently available.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity and intermolecular interaction sites. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface of a molecule.

Principles of MEP Mapping: The MEP at a given point in space around a molecule represents the force experienced by a positive test charge at that point. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. Green regions represent neutral potential.

Predicted MEP Map for this compound: A theoretical MEP map of this compound would likely reveal several key features:

Negative Potential: The area around the nitrogen atom of the aniline group and the π-system of the alkyne group would exhibit negative electrostatic potential due to the presence of lone pair electrons and high electron density. These regions would be the primary sites for interaction with electrophiles or hydrogen bond donors. The bromine atoms would also show regions of negative potential.

Positive Potential: The hydrogen atom attached to the nitrogen (N-H) would be a region of high positive potential, making it a likely hydrogen bond donor site. The hydrogen of the terminal alkyne would also show a positive potential.

This information is crucial for understanding how this compound might interact with other molecules, such as solvents, reagents, or biological receptors.

Molecular RegionPredicted Electrostatic PotentialPotential Interaction Type
Nitrogen AtomNegativeElectrophilic Attack, Hydrogen Bonding (Acceptor)
Alkyne π-cloudNegativeElectrophilic Addition
N-H HydrogenPositiveNucleophilic Attack, Hydrogen Bonding (Donor)
Aromatic RingVariable (Negative π-cloud, Positive Hydrogens)π-π Stacking, Electrophilic/Nucleophilic Aromatic Substitution

Note: The predictions in this table are based on the general principles of MEP analysis applied to the structure of this compound, as specific computational data is unavailable.

Chemical Reactivity and Derivatization of 2,4 Dibromo N but 3 Yn 2 Yl Aniline

Functionalization of Aryl Bromide Moieties

The dibrominated aromatic ring of 2,4-Dibromo-N-(but-3-yn-2-yl)aniline is a key site for chemical modification. The differential electronic and steric environments of the bromine atoms at the C2 and C4 positions can potentially allow for selective functionalization.

Selective Cross-Coupling Reactions at C2 or C4 Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the two bromine atoms in this compound in these reactions would likely be influenced by factors such as the choice of catalyst, ligands, and reaction conditions. Generally, the C4 position is sterically more accessible, which might favor its reaction under certain conditions. Conversely, the C2 position, being ortho to the N-(but-3-yn-2-yl)amino group, could be influenced by electronic effects or potential directing group effects of the nitrogen atom.

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct method for the synthesis of substituted alkynes. wikipedia.orglibretexts.org For this compound, a selective Sonogashira coupling at either the C2 or C4 position would lead to the introduction of a new alkynyl substituent. The regioselectivity of this reaction on dihalogenated substrates can often be controlled by tuning the reaction conditions. For instance, in dihaloarenes with different halogens, the reaction preferentially occurs at the more reactive halide (I > Br > Cl). wikipedia.org In the case of two bromine atoms, selectivity can be influenced by steric hindrance and electronic factors. It is plausible that the less sterically hindered C4 position would react preferentially.

Table 1: Representative Conditions for Selective Sonogashira Coupling of Dihaloarenes This table presents data for analogous compounds to illustrate the principles of selective Sonogashira coupling, as specific data for this compound is not available.

Aryl HalideAlkyneCatalyst / LigandBase / SolventPosition of CouplingYield (%)
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₂NHC-I>90
2,4-DibromopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / THFC275
1,4-Dibromo-2-nitrobenzenePhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃N / DMFC485

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron reagent and an organohalide. nih.gov This reaction is widely used for the formation of C-C bonds, particularly for the synthesis of biaryls. nih.gov In the case of this compound, selective Suzuki-Miyaura coupling would allow for the introduction of a variety of aryl, heteroaryl, or alkyl groups at either the C2 or C4 position. Studies on similar 2,4-dihaloanilines have shown that the C4 position is often more reactive towards Suzuki-Miyaura coupling due to reduced steric hindrance. researchgate.net However, the choice of phosphine (B1218219) ligand and palladium precursor can significantly influence the regioselectivity.

Table 2: Examples of Selective Suzuki-Miyaura Coupling on Dihaloaromatic Compounds This table is based on data from similar compounds to demonstrate the potential for selective Suzuki-Miyaura coupling.

DihaloareneBoronic Acid/EsterCatalyst / LigandBase / SolventPosition of CouplingYield (%)
2,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄TlOH / Toluene (B28343)C2High
1,4-Dibromo-2-nitrobenzeneArylboronic acidsPd(OAc)₂ (phosphine-free)K₂CO₃ / DMFC4 (ortho to nitro)Good
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane/H₂OC4Good

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. libretexts.org This reaction could be employed to introduce alkenyl groups at the C2 or C4 position of this compound. The regioselectivity would again be influenced by steric and electronic factors, with the C4 position being the likely site of initial reaction.

The Stille reaction is a palladium-catalyzed cross-coupling of an organohalide with an organotin compound. wikipedia.org A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. wikipedia.org This reaction could be used to introduce a wide variety of organic groups (alkyl, vinyl, aryl, etc.) onto the aromatic ring of the target molecule. Similar to other cross-coupling reactions, selective coupling at one of the bromine atoms is a potential outcome that can be controlled by reaction conditions.

Table 3: Illustrative Heck and Stille Coupling Reactions on Dihaloarenes Data from analogous systems is presented to exemplify the potential of Heck and Stille reactions.

ReactionDihaloareneCoupling PartnerCatalyst / LigandConditionsPosition of Coupling
Heck2,4-DibromotolueneStyrenePd(OAc)₂ / P(o-tol)₃Et₃N, 100 °CC4
Stille1-Bromo-4-iodobenzeneVinyltributyltinPd(PPh₃)₄Toluene, 80 °CC-I

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction would be a powerful tool for the further functionalization of this compound, allowing for the introduction of a second amino group at either the C2 or C4 position. The reaction is compatible with a wide range of amines, including primary and secondary amines, anilines, and heterocycles. The regioselectivity of the Buchwald-Hartwig amination on dihaloarenes can be controlled, often favoring the less sterically hindered position.

Table 4: Examples of Buchwald-Hartwig Amination on Bromoanilines This table illustrates the scope of the Buchwald-Hartwig amination with data from related compounds.

Aryl BromideAmineCatalyst / LigandBase / SolventYield (%)
4-BromotolueneMorpholine[Pd(allyl)Cl]₂ / XPhosNaOtBu / Toluene98
2-BromoanilineAniline (B41778)Pd(OAc)₂ / X-PhosKOt-Bu / TolueneHigh
4-BromoanilineDiphenylamine[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBu / Toluene92

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org In the case of this compound, the N-(but-3-yn-2-yl)amino group could potentially act as a DMG. The nitrogen atom, being a Lewis base, can coordinate to the lithium atom of an organolithium reagent like n-butyllithium, directing deprotonation to the C3 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent at the C3 position. It is important to note that the bromine atoms on the ring could also undergo lithium-halogen exchange, which would be a competing reaction pathway.

Table 5: Common Directing Groups and Electrophiles in Directed Ortho-Metalation This table provides general examples of DoM as specific data for the target compound is unavailable.

Directing GroupOrganolithium ReagentElectrophileProduct
-N(CH₃)₂n-BuLiDMFOrtho-formylated aniline
-NHBocs-BuLi / TMEDACO₂Ortho-carboxylated aniline
-OMen-BuLi(CH₃)₂SO₄Ortho-methylated anisole

Transformations of the Terminal Alkyne Functionality of this compound

The terminal alkyne group in this compound is a versatile functional handle that allows for a variety of chemical transformations. This functionality is of significant interest for the synthesis of more complex molecules, including heterocycles and materials with specific properties. The reactivity of this group is influenced by the electronic and steric environment of the molecule.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. beilstein-journals.org This reaction facilitates the formation of a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097) with high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted isomer. beilstein-journals.orgnih.gov The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and high yields. nih.gov

For this compound, the terminal alkyne is poised for participation in CuAAC reactions. The general scheme for this reaction would involve treating the aniline derivative with an organic azide in the presence of a copper(I) catalyst. The copper(I) species can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO4) with a reducing agent like sodium ascorbate. beilstein-journals.org

The reaction is anticipated to proceed smoothly, with the dibromo-substituted aniline moiety being compatible with the typical reaction conditions. The resulting triazole product would incorporate the 2,4-dibromoanilino-but-2-yl substituent at the 4-position of the newly formed triazole ring. This modular approach allows for the facile introduction of a wide variety of functionalities, depending on the nature of the 'R' group on the azide.

Table 1: Representative Conditions for CuAAC Reaction with a Model Azide

EntryAzide (R-N₃)Copper SourceLigand/AdditiveSolventTemp (°C)Time (h)Yield (%)
1Benzyl azideCuSO₄·5H₂OSodium ascorbatet-BuOH/H₂O (1:1)RT12>95
2Phenyl azideCuIDIPEATHFRT24>90
31-AzidohexaneCu(OAc)₂Sodium ascorbateDMF/H₂O (4:1)408>95

Note: The data in this table is representative of typical CuAAC reactions and is intended to illustrate the expected outcomes for this compound based on the reactivity of similar terminal alkynes.

Gold- or Palladium-Catalyzed Hydrofunctionalization Reactions

Gold and palladium catalysts are highly effective in promoting the addition of various nucleophiles across the carbon-carbon triple bond of alkynes, a process known as hydrofunctionalization. acs.org These reactions can lead to the formation of new C-O, C-N, C-S, or C-C bonds, providing access to a diverse array of functionalized alkenes.

For this compound, gold-catalyzed hydroamination could lead to intramolecular cyclization if a suitable nitrogen nucleophile is present elsewhere in the molecule, or intermolecularly with an external amine. acs.org More commonly, intermolecular hydroalkoxylation or hydration can occur. Gold(I) catalysts, often in the form of cationic complexes, are particularly effective for these transformations. acs.org

Palladium catalysis offers a complementary set of hydrofunctionalization reactions. For instance, palladium-catalyzed hydroarylation could be employed to introduce an aryl group across the alkyne. nih.gov The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Table 2: Potential Gold- and Palladium-Catalyzed Hydrofunctionalization Reactions

Catalyst SystemNucleophileProduct TypeRegioselectivity
[Au(I)L]⁺X⁻H₂OMethyl ketoneMarkovnikov
[Au(I)L]⁺X⁻ROHVinyl etherMarkovnikov
Pd(OAc)₂/LigandAr-B(OH)₂Arylated alkeneSyn-addition
PdCl₂(MeCN)₂R₂NHEnamineVariable

Note: This table illustrates potential hydrofunctionalization reactions of the terminal alkyne in this compound based on established gold and palladium catalysis with similar substrates.

Intermolecular and Intramolecular Cycloaddition Reactions

Beyond the CuAAC reaction, the terminal alkyne of this compound can participate in other cycloaddition reactions. For instance, in the absence of a copper catalyst, the Huisgen 1,3-dipolar cycloaddition with azides can occur thermally, although this typically requires higher temperatures and may lead to a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.org

Furthermore, the alkyne can act as a dienophile in Diels-Alder reactions with suitable dienes, although this is generally less facile than with electron-deficient alkynes. The alkyne can also participate in [2+2] and [2+2+2] cycloadditions with other unsaturated partners, often mediated by transition metal catalysts.

Intramolecularly, if a suitable reacting partner were present on the aniline ring or introduced via modification of the secondary amine, the alkyne could undergo cyclization. For example, an intramolecular Diels-Alder reaction could be envisioned if a diene system were appended to the molecule.

Olefin and Arene Metathesis Incorporating the Alkyne

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium or molybdenum carbene complexes. acs.org While the primary substrates for this reaction are alkenes, terminal alkynes can participate in enyne metathesis. In this reaction, the alkyne of this compound could react with an olefin to form a 1,3-diene. The regioselectivity and stereoselectivity of this process can be influenced by the catalyst and the reaction partners.

Arene metathesis is a less common but emerging area. While direct metathesis involving the aromatic ring of the aniline is not a typical reaction for the terminal alkyne, the alkyne functionality could be incorporated into a larger molecule that then undergoes arene metathesis.

Reactions of the Secondary Amine of this compound

The secondary amine in this compound provides another site for chemical modification, allowing for the introduction of a variety of functional groups through reactions such as acylation and sulfonylation.

N-Acylation and N-Sulfonylation for Amide and Sulfonamide Formation

The secondary amine can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivative (an amide). Similarly, reaction with a sulfonyl chloride in the presence of a base will yield a sulfonamide. These reactions are generally high-yielding and tolerant of the other functional groups in the molecule, including the terminal alkyne and the aryl bromides.

The introduction of an acyl or sulfonyl group can significantly alter the electronic properties of the nitrogen atom, making it less basic and nucleophilic. This can be a useful strategy for protecting the amine during subsequent reactions or for modulating the biological activity of the molecule.

Table 3: Representative N-Acylation and N-Sulfonylation Reactions

ReagentBaseSolventProduct
Acetyl chlorideTriethylamineDichloromethaneN-acetyl-2,4-dibromo-N-(but-3-yn-2-yl)aniline
Benzoyl chloridePyridine (B92270)TetrahydrofuranN-benzoyl-2,4-dibromo-N-(but-3-yn-2-yl)aniline
p-Toluenesulfonyl chlorideSodium hydroxideWater/DCM (biphasic)N-(p-toluenesulfonyl)-2,4-dibromo-N-(but-3-yn-2-yl)aniline
Methanesulfonyl chlorideDIPEAAcetonitrileN-(methanesulfonyl)-2,4-dibromo-N-(but-3-yn-2-yl)aniline

Note: The reactions and products in this table are based on the expected reactivity of a secondary amine in the presence of the specified reagents.

Electrophilic Aromatic Substitution on the Amine Nitrogen

The secondary amine nitrogen in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles. While classical electrophilic aromatic substitution typically occurs on the benzene (B151609) ring, direct substitution on the amine nitrogen can also be achieved under specific conditions.

Reactions with various electrophiles can lead to the formation of a new bond at the nitrogen atom. For instance, acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivative. Similarly, alkylation with alkyl halides can introduce an additional alkyl group on the nitrogen, forming a tertiary amine.

However, the reactivity of the nitrogen is influenced by the electronic effects of the substituents on the aniline ring. The two bromine atoms at the ortho and para positions are electron-withdrawing through the inductive effect, which decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity. This deactivating effect can make electrophilic substitution on the nitrogen more challenging compared to unsubstituted or activated anilines.

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. vedantu.comjuniperpublishers.com As this compound is a secondary amine, it cannot directly form a stable Schiff base in the same manner as a primary amine.

However, derivatization to form imine-related structures is conceivable through multi-step processes. For instance, cleavage of the N-C(but-3-yn-2-yl) bond to reveal the primary 2,4-dibromoaniline (B146533), followed by reaction with a carbonyl compound, would lead to the formation of a Schiff base. researchgate.net The general reaction for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. juniperpublishers.com

Alternatively, reactions involving the alkyne functionality could potentially lead to intermediates that can rearrange or further react to form cyclic imine derivatives. The presence of the but-3-yn-2-yl group offers a reactive site that can participate in intramolecular reactions.

The formation and reactivity of Schiff bases are influenced by the electronic nature of the substituents on both the aniline and the carbonyl compound. The electron-withdrawing bromine atoms on the aniline ring would decrease the nucleophilicity of the corresponding primary amine, potentially slowing down the rate of Schiff base formation.

Reactant 1Reactant 2Product TypeGeneral Conditions
Primary Amine (derived from title compound)Aldehyde (R-CHO)Schiff Base (Imine)Acid or base catalysis, removal of water
Primary Amine (derived from title compound)Ketone (R-CO-R')Schiff Base (Imine)Acid or base catalysis, removal of water

Cascade and Domino Reactions Utilizing Multiple Reactive Sites

The structure of this compound, featuring a nucleophilic secondary amine, an electron-rich aromatic ring (despite the deactivating bromine atoms), and a reactive alkyne moiety, makes it a prime candidate for participation in cascade and domino reactions. These reactions, which involve a sequence of intramolecular and/or intermolecular transformations in a single pot, allow for the rapid construction of complex molecular architectures from relatively simple starting materials. beilstein-journals.orgnih.govnih.gov

The alkyne functionality, in particular, is a versatile reactive handle for initiating such cascades. For instance, N-(2-alkynyl)anilines are known to undergo electrophilic cyclization to form substituted quinolines. acs.orgnih.govnih.gov In a potential cascade involving this compound, an electrophile could initially attack the alkyne, generating a reactive intermediate. This intermediate could then be trapped by the aniline nitrogen or the aromatic ring in an intramolecular fashion, leading to the formation of a heterocyclic system. The bromine atoms on the aromatic ring would influence the regioselectivity of any cyclization involving the ring.

Furthermore, the presence of both a nucleophilic nitrogen and a reactive alkyne opens up possibilities for transition-metal-catalyzed domino reactions. For example, hydroamination of the alkyne followed by a subsequent cyclization or coupling reaction could lead to the formation of diverse heterocyclic products. researchgate.net The specific outcome of such a cascade would be highly dependent on the choice of catalyst, reaction conditions, and any additional reactants present.

Another potential cascade pathway could involve the initial formation of an iminium ion from the secondary amine, which could then participate in an intramolecular reaction with the alkyne, a process known as an alkynyl Prins carbocyclization cascade. rsc.org This would lead to the formation of fused heterocyclic ring systems.

The table below outlines some plausible cascade reaction types based on the known reactivity of similar N-alkynyl aniline structures.

Reaction TypeKey Reactive Sites InvolvedPotential Product
Electrophilic CyclizationAlkyne, Aniline Ring/NitrogenSubstituted Quinolines or Indoles
Transition-Metal-Catalyzed Hydroamination/CyclizationAlkyne, AmineNitrogen-containing Heterocycles
Alkynyl Prins Carbocyclization CascadeAmine, Alkyne, external AldehydeFused Heterocyclic Systems

The diverse reactivity of this compound, stemming from its multiple functional groups, makes it a valuable substrate for the synthesis of complex and potentially biologically active molecules through elegant and efficient cascade and domino reaction sequences.

Advanced Applications in Chemical Synthesis and Materials Science

Asymmetric Synthesis of Complex Chiral Molecules

The presence of a stereogenic center in the but-3-yn-2-yl group inherently introduces chirality into the molecule. This feature is of paramount importance for applications in asymmetric synthesis, where the control of stereochemistry is crucial.

The development of chiral ligands is fundamental to asymmetric catalysis, modifying the selectivity of a metal center to favor the formation of one enantiomer over another. nih.gov Axially chiral P,N-ligands, for instance, have become a powerful tool in a variety of asymmetric transformations. researchgate.net The structure of 2,4-Dibromo-N-(but-3-yn-2-yl)aniline serves as a promising scaffold for the development of new chiral ligands. The chiral amine can act as a directing group, while the terminal alkyne provides a handle for introducing other coordinating atoms, such as phosphorus, through hydrophosphination reactions. The resulting P,N-ligands could be applied in transition metal-catalyzed reactions.

Furthermore, the aniline (B41778) derivative itself can function as a chiral auxiliary. By temporarily attaching this molecule to a prochiral substrate, the inherent chirality of the but-3-yn-2-yl group can guide subsequent chemical transformations in a stereoselective manner before being cleaved to yield the desired enantiomerically enriched product.

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives the development of new stereoselective synthetic methods. Chiral aziridines, for example, are valuable intermediates where the chiral center is adjacent to a nitrogen donor, making them attractive ligands for asymmetric synthesis. mdpi.com The chiral center in this compound can similarly direct the formation of complex bioactive scaffolds.

Transition metal-catalyzed carbocyclization reactions are a powerful method for assembling complex cyclic structures. rsc.org In intramolecular reactions, the chirality of the N-(but-3-yn-2-yl) group could influence the facial selectivity of alkyne insertion or subsequent bond formations, leading to the stereoselective synthesis of chiral heterocycles or carbocycles containing quaternary centers.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles like indoles and quinolines are core structures in a vast number of natural products and pharmaceuticals. chemrevlett.com N-alkynyl anilines are well-established precursors for the synthesis of these important scaffolds through cyclization reactions. nih.govresearchgate.net

The N-(but-3-yn-2-yl)aniline framework is primed for intramolecular cyclization to form both indole (B1671886) and quinoline (B57606) derivatives. The specific product obtained is often dictated by the reaction conditions and the catalyst employed.

Quinoline Synthesis: The 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines is a robust method for synthesizing a wide variety of substituted quinolines under mild conditions. nih.govlookchem.com This reaction can be initiated by various electrophiles, including iodine, bromine, and organoselenium reagents, to install a functional group at the 3-position of the quinoline ring. nih.govresearchgate.netresearchgate.netnih.gov The reaction proceeds through the nucleophilic attack of the aniline ring onto the alkyne, which has been activated by the electrophile. For this compound, this would lead to polyhalogenated quinoline derivatives, which are valuable intermediates for further chemical elaboration. google.com

Table 1: Representative Conditions for Electrophilic Cyclization of N-Alkynyl Anilines to Quinolines This table is based on data for analogous N-alkynyl aniline substrates.

EntryElectrophile (equiv.)Base (equiv.)SolventProductYield (%)Reference
1I₂ (3)NaHCO₃ (2)CH₃CN3-Iodoquinoline derivativeModerate to Good amazonaws.com
2ICl (2)NaHCO₃ (2)CH₃CN3-Iodoquinoline derivativeModerate to Good nih.gov
3Br₂ (2)NaHCO₃ (2)CH₃CN3-Bromoquinoline derivativeModerate to Good nih.gov
4PhSeBr (2)NaHCO₃ (2)CH₃CN3-PhenylselenylquinolineModerate to Good nih.gov

Indole Synthesis: Transition metal-catalyzed cyclization offers an alternative pathway to produce indole scaffolds. nih.gov Ruthenium-catalyzed cycloisomerization of 2-alkynylanilides, for example, can lead to 3-substituted indoles via a 1,2-carbon migration pathway. acs.org Alternatively, n-Bu₄NI-induced electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines with sulfenyl or selenyl chlorides provides a direct route to 3-sulfenyl- and 3-selenylindoles. nih.gov Applying these methods to this compound could provide access to highly functionalized, chiral indole derivatives.

The presence of two bromine atoms on the aniline ring provides synthetic handles for the construction of more complex, fused polycyclic systems. ias.ac.in Following the initial formation of a quinoline or indole core, the bromine atoms can be utilized in subsequent transition metal-catalyzed cross-coupling reactions.

For instance, a palladium-catalyzed intramolecular Heck reaction between one of the bromine substituents and a suitably positioned alkene could forge a new carbocyclic ring. Similarly, intramolecular Suzuki or Stille couplings could be employed to construct biaryl linkages, leading to the formation of phenanthridine-type structures or other complex fused heterocycles. nih.gov The modular nature of these reactions allows for the systematic construction of diverse and complex molecular architectures from a single, versatile precursor. researchgate.net

Role as a Ligand in Coordination Chemistry and Catalysis

The molecular structure of this compound contains multiple potential donor sites—the aniline nitrogen, the π-system of the alkyne, and the lone pairs of the bromine atoms—making it a versatile candidate for ligand design in coordination chemistry. rsc.org The coordination of such multimodal ligands to metal centers can result in complexes with diverse topologies, including discrete molecules, dimers, and coordination polymers. rsc.org

Metal complexes incorporating aniline-based ligands have shown significant catalytic activity in a range of organic transformations. nih.govsemanticscholar.org The electronic properties of the ligand, influenced by the electron-withdrawing bromine atoms, and the steric environment around the metal center, dictated by the bulky N-substituent, would play a crucial role in the activity and selectivity of any resulting catalyst.

Potential catalytic applications for metal complexes of this compound or its derivatives could include:

Cross-Coupling Reactions: Palladium complexes with indolyl-NNN pincer ligands have been shown to be effective catalysts for Suzuki coupling reactions. mdpi.com

Oligomerization/Polymerization: Nickel and iron complexes with N,P,N-type ligands have been evaluated for the catalytic oligomerization of ethylene. rsc.org

Asymmetric Catalysis: If resolved into its enantiomers, the compound could serve as a chiral ligand for a variety of asymmetric reactions, building on the extensive research into chiral metal complex catalysis. uea.ac.uk

The flexibility of the N-(but-3-yn-2-yl) group combined with the defined geometry of the aniline ring allows for the potential formation of stable chelate complexes with various transition metals, opening avenues for the development of novel catalysts with unique reactivity.

Design and Synthesis of Metal Complexes with this compound

The presence of both a nitrogen donor atom and a π-system in the alkyne moiety makes this compound an attractive ligand for the synthesis of a variety of metal complexes. The aniline nitrogen can coordinate to a metal center, while the alkyne can interact through its π-bonds, potentially leading to the formation of stable organometallic structures. Transition metal alkyne complexes are significant as intermediates in numerous catalytic reactions, including hydrogenation and trimerization. wikipedia.org

The synthesis of such complexes would likely involve the reaction of this compound with a suitable metal precursor, such as a metal halide or a complex with labile ligands. For instance, reactions with cobalt carbonyls could yield cobalt-alkyne complexes. wikipedia.org The coordination of anilines to various metal(II) sulfates and nitrates has been demonstrated, forming stable complexes. rsc.org The specific coordination mode would depend on the metal center, its oxidation state, and the reaction conditions. The bromine substituents on the aniline ring can also influence the electronic properties of the ligand and, consequently, the resulting complex.

Table 1: Potential Coordination Modes of this compound in Metal Complexes

Coordination ModeDescriptionPotential Metal Partners
N-coordinationThe nitrogen atom of the aniline group donates its lone pair of electrons to the metal center.Ru(II), Co(II), Ni(II), Cu(II)
η²-alkyne coordinationThe π-system of the alkyne group coordinates to the metal center.Pt(II), Pd(II), Co(0)
N, η²-chelationBoth the nitrogen atom and the alkyne group coordinate to the same metal center, forming a chelate ring.Rh(I), Ir(I)

Catalytic Activity of Derived Metal Complexes

Metal complexes derived from ligands analogous to this compound are expected to exhibit catalytic activity in a range of organic transformations. The combination of a metal center with the specific electronic and steric properties imparted by the ligand can lead to highly efficient and selective catalysts. For instance, N-alkylation of anilines using alcohols has been successfully achieved using metal-organic framework-derived CoNx@NC catalysts. nih.gov

Complexes of ruthenium, iridium, palladium, and gold have been shown to be effective in N-alkylation reactions. nih.gov The presence of the alkyne functionality could also open up pathways for tandem catalytic cycles, where the alkyne participates in subsequent reactions. Furthermore, palladium-catalyzed coupling reactions of aniline derivatives with alkynes are known. researchgate.net Therefore, metal complexes of this compound could potentially catalyze cross-coupling reactions, cyclization reactions, and other transformations of interest in organic synthesis. The catalytic performance would be tunable by modifying the substituents on the aniline ring or the structure of the alkyne.

Integration into Functional Organic Materials

The bifunctional nature of this compound, possessing both polymerizable (alkyne) and functionalizable (dibromoaniline) sites, makes it a promising candidate for incorporation into functional organic materials.

Monomer for Conjugated Polymers and Oligomers

Alkynes are valuable monomers for the synthesis of conjugated polymers, which are of great interest for their applications in electronics and photonics. fsu.eduresearchgate.net The polymerization of alkynes can lead to polyacetylene-type structures with extended π-conjugation. fsu.edu The presence of the dibromoaniline substituent on the butynyl monomer would introduce specific electronic and steric properties to the resulting polymer. The bromine atoms could be further functionalized post-polymerization to fine-tune the material's properties.

Various polymerization techniques could be employed, including transition metal-catalyzed polymerizations. The resulting polymers would be expected to exhibit interesting optical and electronic properties due to the combination of the conjugated backbone and the donor-acceptor character that could be introduced through the aniline moiety.

Table 2: Potential Polymerization Reactions Involving this compound

Polymerization TypeDescriptionPotential Catalyst
Alkyne Metathesis PolymerizationForms polyenes through the metathesis of the alkyne bond.Schrock or Grubbs-type catalysts
Cyclotrimerization PolymerizationForms polyphenylene-type structures through the cyclotrimerization of the alkyne.Rhodium or cobalt catalysts
Sonogashira PolycondensationIf the bromine atoms are utilized, this reaction with a di-alkyne comonomer could form a conjugated polymer.Palladium/copper catalysts

Scaffolds for Optoelectronic Applications

Functionalized dπ-pπ conjugated systems have shown promise as electron transport layer materials in organic solar cells. nih.gov The incorporation of this compound into such systems, either as a monomer in a conjugated polymer or as a ligand in a metal-organic complex, could lead to materials with tailored optoelectronic properties. The aniline moiety can act as an electron donor, and its properties can be modulated by the bromine substituents. The alkyne group can be used to extend the conjugation or to link different molecular components.

The development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors often relies on molecules with tunable electronic energy levels. The modular nature of this compound would allow for systematic modifications to optimize its performance in such devices.

Surface Functionalization and Nanomaterial Hybridization

The alkyne group in this compound provides a reactive handle for surface functionalization and the creation of hybrid nanomaterials. Alkyne derivatives have been successfully used for the surface functionalization of gold nanoparticles. nih.gov This approach offers advantages over traditional thiol-based methods, including straightforward preparation and high stability. nih.gov Similarly, the alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the molecule to surfaces or other molecules with high efficiency and specificity. mdpi.com

Furthermore, the aniline moiety can interact with the surface of carbon nanomaterials like fullerenes and carbon nanotubes, leading to the formation of functional hybrid materials. nih.gov The functionalization of carbon nanodots with para-substituted anilines has been shown to control their photoluminescence properties. postech.ac.kr The dibromoaniline part of the molecule could be used to tune the electronic interaction with the nanomaterial surface. This could lead to the development of novel sensors, catalysts, and electronic components based on these hybrid systems.

Future Research Directions for 2,4 Dibromo N but 3 Yn 2 Yl Aniline

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 2,4-Dibromo-N-(but-3-yn-2-yl)aniline and its derivatives should prioritize the principles of green chemistry to minimize environmental impact. sphinxsai.com Traditional synthetic routes for similar aniline (B41778) derivatives often involve hazardous reagents and generate significant waste. sphinxsai.com Future research should focus on developing more eco-friendly and efficient synthetic pathways.

Key areas of investigation include:

Solvent Selection: Replacing conventional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-based solvents. The selective alkylation of anilines has been successfully demonstrated in water, offering a promising avenue for exploration. researchgate.net

Catalysis: Employing heterogeneous catalysts that can be easily recovered and reused, minimizing waste and production costs.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing byproduct formation. sphinxsai.com Methodologies that avoid the use of hazardous reagents like acetic anhydride, as demonstrated in greener syntheses of acetanilides, could be adapted. sphinxsai.com

A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Routes for this compound

Synthetic Strategy Catalyst Solvent Key Advantages
Microwave-assisted synthesis Metal-organic frameworks (MOFs) Bio-based solvents (e.g., glycerol) Reduced reaction times, improved yields, catalyst recyclability. mdpi.com
Ultrasound-assisted synthesis Nanoparticle catalysts Water Enhanced reaction rates, milder reaction conditions.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound. Research in this area should focus on catalysts that offer high selectivity and efficiency for transformations involving both the aniline and alkyne functionalities.

Promising catalytic approaches include:

Palladium-catalyzed cross-coupling reactions: These are well-established for forming carbon-carbon and carbon-heteroatom bonds with aryl halides. chemicalbook.com Palladium nanocrystals supported on covalent organic frameworks have shown high efficiency in Heck cross-coupling reactions with bromoanilines. chemicalbook.com

Copper-catalyzed reactions: Copper catalysts are effective for various transformations involving alkynes, such as click chemistry and cyclization reactions.

Biocatalysis: The use of enzymes could offer unparalleled selectivity under mild reaction conditions. researchgate.net

Future work should explore the use of multicomponent reactions catalyzed by novel systems, such as biopolymer-based heterogeneous catalysts, which have been shown to be effective in the synthesis of complex N-aryl substituted dihydropyridines. nih.gov

High-Throughput Screening for New Transformations

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new chemical reactions and the optimization of reaction conditions. acs.org Applying HTS to this compound could accelerate the identification of novel transformations and catalytic systems.

Future HTS campaigns could focus on:

Catalyst discovery: Screening large libraries of metal catalysts and ligands to identify optimal conditions for specific transformations, such as intramolecular cyclizations or cross-coupling reactions.

Reaction condition optimization: Rapidly evaluating the effects of various solvents, temperatures, and reagent concentrations to maximize product yield and selectivity.

Discovery of novel reactions: Exploring a wide range of reaction partners to uncover new synthetic pathways leading to diverse molecular scaffolds.

The data generated from HTS can be used to build predictive models for reaction outcomes, further accelerating the discovery process.

Advanced Materials Applications and Structure-Property Relationships

The unique electronic and structural features of this compound make it an attractive building block for advanced materials. The dibrominated aniline core can be functionalized to tune the electronic properties, while the N-alkynyl group provides a site for polymerization or incorporation into larger molecular architectures.

Potential applications in materials science include:

Organic electronics: As a precursor for the synthesis of conductive polymers and organic semiconductors. The structure of aniline is a fundamental component of polyanilines, which have interesting electronic properties. nih.gov

Nonlinear optical materials: The extended π-system that can be generated from this molecule may lead to materials with significant third-order nonlinear optical properties, similar to other benzylidene aniline derivatives. nih.gov

Fluorescent sensors: The aniline moiety can be incorporated into Schiff base chemosensors for the detection of metal ions. nih.gov

A systematic investigation of the structure-property relationships will be essential for designing materials with tailored properties. This will involve synthesizing a library of derivatives with varying substituents and characterizing their optical, electronic, and thermal properties.

Table 2: Potential Material Applications and Corresponding Properties

Material Application Desired Property Key Structural Feature
Organic Light-Emitting Diodes (OLEDs) High charge carrier mobility, tunable emission wavelength Extended π-conjugation, electron-donating/withdrawing substituents
Organic Photovoltaics (OPVs) Broad absorption spectrum, high power conversion efficiency Donor-acceptor architecture

Computational Design and Predictive Modeling for Targeted Synthesis and Applications

Computational chemistry and molecular modeling will play a pivotal role in guiding the future research of this compound. acs.org Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, electronic properties, and spectroscopic signatures of this molecule and its derivatives. acs.orgnih.gov

Key areas for computational investigation include:

Reaction mechanism studies: Elucidating the mechanisms of catalytic and non-catalytic reactions to guide the design of more efficient synthetic routes.

Prediction of material properties: Calculating the electronic band gap, charge transport properties, and optical absorption spectra of potential materials to screen for promising candidates before synthesis.

Drug design and discovery: Using molecular docking and other in silico methods to predict the binding affinity of derivatives with biological targets. neliti.comresearchgate.net The aniline scaffold is a common feature in many pharmaceuticals. researchgate.netbenthamdirect.com

The integration of computational modeling with experimental work will enable a more rational and efficient approach to the design and synthesis of new molecules and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing 2,4-Dibromo-N-(but-3-yn-2-yl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential bromination and alkyne functionalization. First, bromination of aniline derivatives can be achieved via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–5°C) to minimize over-bromination . Subsequent N-alkylation with but-3-yn-2-yl groups may employ propargyl bromide in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C. Yield optimization requires monitoring reaction time and stoichiometric ratios, as excess bromine or alkyne reagents can lead to side products. Protecting groups (e.g., acetanilide) may enhance regioselectivity during bromination .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm, split due to bromine's electron-withdrawing effects), the alkyne proton (δ 2.5–3.0 ppm), and the N-alkyl group's methyl/methylene protons (δ 1.2–1.8 ppm).
  • ¹³C NMR : Peaks for brominated carbons (δ 115–125 ppm) and the alkyne carbons (δ 70–85 ppm).
  • HRMS : Exact mass calculation for C₁₀H₈Br₂N (M⁺) should match theoretical values (e.g., m/z 327.89). Cross-referencing with synthetic intermediates (e.g., mono-brominated precursors) ensures structural fidelity .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

  • Methodological Answer : Challenges include disorder in the alkyne moiety and heavy atom (Br) effects on X-ray diffraction. Using SHELXL:

  • Apply restraints to the alkyne group to model bond lengths and angles accurately.
  • Refine anisotropic displacement parameters for bromine atoms to account for thermal motion.
  • Validate the model using R-factor convergence (<5%) and Fourier difference maps to resolve electron density ambiguities .

Q. How can Box-Behnken experimental design optimize catalytic degradation studies of this compound?

  • Methodological Answer :

  • Variables : Catalyst loading (0.1–0.5 g/L), pH (4–9), initial pollutant concentration (50–200 mg/L), and irradiation time (30–90 min).
  • Design : Use a 3-level Box-Behnken matrix (27 experiments) to model interactions between variables. Analyze response surfaces to identify optimal degradation conditions (e.g., >90% efficiency at pH 7, 0.3 g/L MnFe₂O₄/Zn₂SiO₄, 60 min). Validate with ANOVA (p < 0.05) and confirm degradation products via LC-MS .

Q. What mechanistic insights explain the reactivity of the alkyne group in this compound under radical conditions?

  • Methodological Answer : The alkyne's π-system participates in radical ipso-cyclization. For example, ZnBr₂/Oxone-mediated reactions generate sulfate radicals (SO₄⁻•), initiating alkyne activation. Spectroscopic trapping (EPR) and isotopic labeling (D₂O) can confirm radical intermediates. Computational studies (DFT) reveal transition states favoring spirocyclic product formation via a 5-exo-dig pathway .

Q. How can discrepancies between computational and experimental data on electronic properties (e.g., NBO charges) be resolved?

  • Methodological Answer :

  • Computational : Perform DFT calculations (B3LYP/6-311++G**) to predict NBO charges and dissociation energies (e.g., NH₃⁺ loss).
  • Experimental : Compare with high-resolution mass spectrometry (HRMS) and ion yield data from laser desorption/ionization (LDI) experiments. Adjust basis sets or solvent models (e.g., PCM) to align computed and observed fragmentation patterns .

Data Analysis and Contradiction Resolution

Q. What strategies validate conflicting degradation pathways reported for halogenated aniline derivatives?

  • Methodological Answer :

  • Isotopic Tracer Studies : Use ¹⁸O-labeled H₂O or O₃ to track hydroxylation vs. ozonolysis pathways.
  • Intermediate Trapping : Quench reactions at intervals (e.g., 5, 10, 20 min) and analyze intermediates via GC-MS or HPLC.
  • Kinetic Modeling : Fit time-concentration data to first/second-order models to distinguish rate-determining steps (e.g., adsorption vs. cleavage) .

Q. How do steric effects from the but-3-yn-2-yl group influence regioselectivity in further functionalization?

  • Methodological Answer :

  • Steric Maps : Generate molecular electrostatic potential (MEP) surfaces to identify hindered sites (e.g., ortho positions to the alkyne).
  • Competitive Reactions : Compare yields in Suzuki coupling (para-bromine vs. alkyne proximity) using Pd(PPh₃)₄. Steric bulk reduces reactivity at crowded sites, favoring meta-substitution .

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